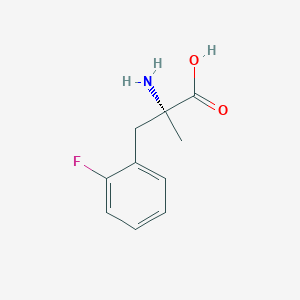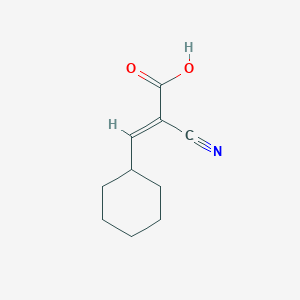
2-Cyano-3-cyclohexyl-acrylic acid
描述
2-Cyano-3-cyclohexyl-acrylic acid is an organic compound characterized by the presence of a cyano group (-CN) and a cyclohexyl group attached to an acrylic acid backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with acrylic acid as the starting material.
Cyano Group Introduction: The cyano group can be introduced through a cyanoethylation reaction, where a cyanoethylating agent such as acrylonitrile is used.
Cyclohexyl Group Addition: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a strong Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-amino-3-cyclohexyl-acrylic acid.
Substitution: Substitution reactions can occur at the cyano or carboxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for carboxyl group substitution.
Major Products Formed:
Oxidation: Cyclohexylacrylic acid derivatives.
Reduction: Cyclohexylaminoacrylic acid derivatives.
Substitution: Halogenated derivatives of cyclohexylacrylic acid.
科学研究应用
2-Cyano-3-cyclohexyl-acrylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which 2-Cyano-3-cyclohexyl-acrylic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
相似化合物的比较
Cyanoacrylic Acid: Similar structure but lacks the cyclohexyl group.
Cyclohexylacrylic Acid: Similar structure but lacks the cyano group.
2-Cyano-3-phenyl-acrylic Acid: Similar cyano group but with a phenyl group instead of cyclohexyl.
Uniqueness: 2-Cyano-3-cyclohexyl-acrylic acid is unique due to the combination of the cyano and cyclohexyl groups, which impart distinct chemical and physical properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
属性
IUPAC Name |
(E)-2-cyano-3-cyclohexylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h6,8H,1-5H2,(H,12,13)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDOTYDLBYKQQY-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=C(\C#N)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

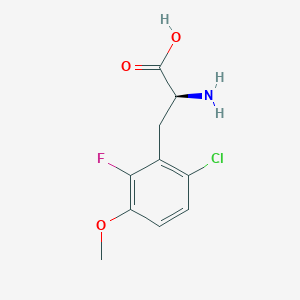
![(2S)-2-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112216.png)
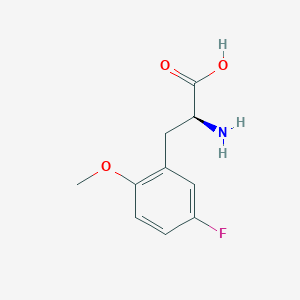
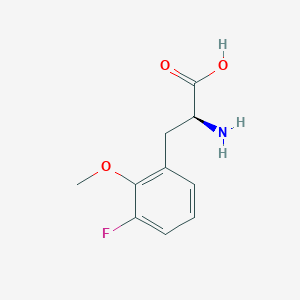
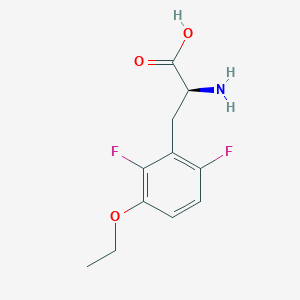
![(2S)-2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B8112242.png)
![(2S)-2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112245.png)
![(2S)-2-amino-3-[4-methoxy-3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B8112249.png)
![(2S)-2-Amino-3-[2-methyl-4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B8112265.png)
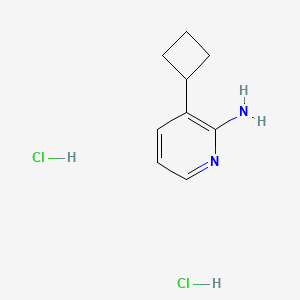
![5-Benzyloxycarbonyl-1-tert-butoxycarbonylamino-5-azaspiro[2.4]heptane](/img/structure/B8112282.png)
![sodium;1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B8112284.png)
